4-Methylphenyl 2-fluorobenzoate
Description
4-Methylphenyl 2-fluorobenzoate is an aromatic ester derivative composed of a 2-fluorobenzoic acid moiety esterified with a 4-methylphenol group. Structurally, the compound features a fluorine atom at the ortho position of the benzoate ring and a methyl group at the para position of the phenyloxy group. This configuration introduces steric and electronic effects that influence its physicochemical properties, such as solubility, melting point, and reactivity.
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(4-methylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-6-8-11(9-7-10)17-14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 |
InChI Key |
PDIQODMHZQXKJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the para position of the phenyl group and the ortho position of the benzoate ring significantly alters molecular behavior. Below is a comparative analysis of 4-methylphenyl 2-fluorobenzoate and related derivatives:
Key Observations:
- For example, methyl 4-chloro-2-fluorobenzoate exhibits C–H⋯Cl interactions in crystal packing, analogous to halogen-bonding trends in .
- Similar dihedral angles (~56°) between aromatic planes were observed in halogenated imidazole derivatives (), suggesting comparable steric constraints .
- Polarity and Solubility : The acetyl group in methyl 4-acetyl-2-fluorobenzoate increases polarity, likely improving solubility in polar solvents compared to the methylphenyl analog .
Crystallographic and Intermolecular Interactions
highlights the role of weak interactions (C–H⋯N, C–H⋯X, and π–π stacking) in stabilizing crystal structures of halogenated imidazole derivatives. By analogy, this compound may exhibit:
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